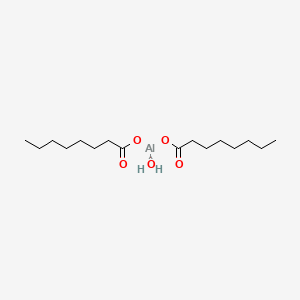

Hydroxybis(octanoato-O)aluminium

Description

Overview of Aluminium Carboxylate Chemistry

Aluminium carboxylates are a class of compounds where an aluminium atom is bonded to one or more carboxylate groups (RCOO⁻). The nature of the organic group (R) and the number of carboxylate ligands can be varied to tune the properties of the resulting compound. researchgate.net These compounds can be synthesized through several methods, including the reaction of aluminium alkoxides with carboxylic acids or the direct reaction of aluminium hydroxide (B78521) with the corresponding carboxylic acid. researchgate.nettandfonline.com

The structure and properties of aluminium carboxylates are influenced by the nature of the carboxylic acid used. For instance, using formic or acetic acid can yield basic aluminium dicarboxylates, while propionic acid can form neutral aluminium tripropionate. researchgate.net The resulting aluminium carboxylates can be transformed into aluminas with retained morphology upon calcination, making them useful as precursors for ceramic materials. researchgate.net

Historical Context and Evolution of Research on Basic Aluminium Carboxylates and Analogues

The history of aluminium compounds dates back to ancient times with the use of alum, a naturally occurring double sulfate, in dyeing and medicine. wikipedia.orgunitedaluminum.com However, the isolation of aluminium metal itself was a much later achievement, first accomplished by Hans Christian Ørsted in 1825. unitedaluminum.comthoughtco.com The development of industrial-scale production methods in the late 19th century, such as the Hall-Héroult and Bayer processes, made aluminium widely available. wikipedia.orgthoughtco.com

Research into aluminium compounds, including basic aluminium carboxylates, has evolved significantly. Early research focused on understanding the fundamental properties and synthesis of these compounds. More recently, the focus has shifted towards their applications. For example, the interaction of carboxylic acids with aluminium oxides has been studied for applications ranging from the functionalization of alumina (B75360) nanoparticles to water treatment. rsc.org The ability to tailor the properties of these materials by choosing specific carboxylic acids has opened up new avenues for research and development. rsc.org

Coordination Chemistry Principles Relevant to Hydroxybis(octanoato-O)aluminium

The central aluminium atom in this compound is a key feature of its coordination chemistry. Aluminium(III) is a hard Lewis acid, meaning it preferentially binds to hard Lewis bases, which are typically small, highly electronegative atoms like oxygen. nih.gov In an aqueous solution, the Al³⁺ ion exists as a hexaaqua complex, [Al(H₂O)₆]³⁺. wikipedia.org This complex is acidic and can undergo hydrolysis to form various hydroxo species. wikipedia.org

The coordination number of aluminium in its compounds is typically four or six, leading to tetrahedral or octahedral geometries, respectively. wikipedia.org In this compound, the aluminium atom is coordinated to the oxygen atoms of the two octanoate (B1194180) ligands and the oxygen atom of the hydroxyl group. The carboxylate groups in similar aluminium carboxylate complexes have been shown to act as bidentate chelating ligands. tandfonline.com The coordination environment around the aluminium center plays a crucial role in determining the compound's stability and reactivity.

Interdisciplinary Significance in Contemporary Chemical Sciences

This compound and related aluminium carboxylates have significance across various fields of chemistry and beyond. Their applications include:

Catalysis: They can act as catalysts in organic reactions such as esterification. smolecule.com

Materials Science: They serve as precursors for the synthesis of alumina (aluminium oxide), a ceramic material with numerous industrial uses. researchgate.net

Pharmaceuticals and Cosmetics: Due to its properties, this compound is utilized in the formulation of certain pharmaceutical products and cosmetics. ontosight.ai

Biotechnology: It has been explored for its potential in drug delivery systems. smolecule.com

The versatility of these compounds stems from the ability to modify their properties by changing the carboxylate ligand, making them a subject of ongoing research interest.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₃₁AlO₅ smolecule.com |

| Molecular Weight | ~331.4 g/mol smolecule.com |

| Appearance | Colorless to pale yellow solid smolecule.com |

| Solubility | Soluble in organic solvents like chloroform (B151607) and xylene; insoluble in water smolecule.com |

| CAS Number | 14049-51-5 guidechem.com |

Properties

CAS No. |

14049-51-5 |

|---|---|

Molecular Formula |

C16H32AlO5 |

Molecular Weight |

331.40 g/mol |

InChI |

InChI=1S/2C8H16O2.Al.H2O/c2*1-2-3-4-5-6-7-8(9)10;;/h2*2-7H2,1H3,(H,9,10);;1H2/q;;+2;/p-2 |

InChI Key |

FCLCTTLDLHACQA-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC(=O)O[Al]OC(=O)CCCCCCC.O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Hydroxybis Octanoato O Aluminium

Direct Synthesis Routes from Aluminium Precursors and Carboxylic Acids

The synthesis of hydroxybis(octanoato-O)aluminium, a type of aluminium carboxylate, can be achieved through several direct routes involving the reaction of an aluminium precursor with a carboxylic acid, in this case, octanoic acid. These methods are foundational in tailoring the properties of the final product by controlling the reaction environment and the nature of the starting materials.

Solvothermal and Hydrothermal Approaches

Solvothermal and hydrothermal synthesis are powerful methods for producing crystalline materials, including aluminium carboxylates, by conducting reactions in a closed system under controlled temperature and pressure. academie-sciences.frkuleuven.be In a hydrothermal approach, water is used as the solvent, while solvothermal methods employ other organic solvents. These techniques facilitate the dissolution and reaction of precursors that might have low reactivity under ambient conditions, often leading to the formation of well-defined crystalline structures. academie-sciences.frkuleuven.be

For the synthesis of aluminium-based metal-organic frameworks (MOFs), hydrothermal reactions typically involve heating a mixture of an aluminium salt (e.g., aluminum nitrate) and a carboxylic acid in water for several days at temperatures around 220°C. researchgate.net The principle can be extended to the synthesis of this compound, where an aluminium source is reacted with octanoic acid in a sealed vessel. The temperature in these processes is a critical parameter, with studies on related systems showing that temperatures can range from 200 to 280°C. mdpi.com The pressure within the autoclave is generated autogenously by the heating of the solvent. The use of these methods can lead to the formation of various aluminium oxo-hydroxo clusters and extended networks, depending on the specific conditions. academie-sciences.fr

Key parameters influencing the outcome of hydrothermal synthesis include the temperature, reaction time, and the nature of the solvent. psu.edu For instance, investigations into the hydrothermal oxidation of aluminum have shown that reaction times can vary from a few hours to several days to achieve complete conversion. mdpi.commdpi.com

Table 1: General Parameters for Hydrothermal Synthesis of Aluminium Carboxylates

| Parameter | Typical Range/Value | Source |

|---|---|---|

| Aluminium Precursor | Aluminium Nitrate (B79036), Aluminium Powder | researchgate.netmdpi.com |

| Carboxylic Acid | Dicarboxylic acids, Octanoic acid | researchgate.net |

| Solvent | Water, Organic Solvents | academie-sciences.frpsu.edu |

| Temperature | 200 - 280°C | researchgate.netmdpi.com |

| Reaction Time | 3 - 72 hours | researchgate.netmdpi.com |

| System | Sealed Autoclave | mdpi.com |

Precipitation and Co-precipitation Techniques

Precipitation is a common and straightforward method for synthesizing insoluble metal salts like aluminium carboxylates. sciencemadness.org This technique generally involves the reaction of a soluble aluminium salt with a soluble salt of the desired carboxylic acid in a suitable solvent, leading to the precipitation of the insoluble aluminium carboxylate product. For this compound, this could involve reacting an aqueous solution of an aluminium salt, such as alum, with a solution of sodium octanoate (B1194180). sciencemadness.org

Co-precipitation is a variation of this method where multiple metal cations are precipitated simultaneously from a solution. science.gov This technique is widely used for preparing layered double hydroxides (LDHs) containing aluminium, where a solution containing multiple metal salts is treated with a base to induce precipitation. science.gov While more complex than simple precipitation, the principles of controlling pH and reactant addition are crucial for obtaining a pure and well-defined product.

The synthesis of α-Al2O3 powders can be achieved from precipitated aluminum hydroxides, which are then calcined. researchgate.net This highlights the utility of precipitation in generating precursor materials for further processing.

Reactions with Aluminium Hydroxide (B78521) and Alkoxides

Direct reaction with aluminium hydroxides or aluminium alkoxides provides a clean route to aluminium carboxylates, often avoiding the presence of other salt by-products.

Aluminium Hydroxide: Water-soluble aluminium carboxylates can be synthesized directly from aluminium hydroxide forms like gibbsite [α-Al(OH)₃] and boehmite [Al(O)(OH)]. researchgate.netrsc.org The reaction involves heating the aluminium hydroxide with the carboxylic acid. This method has been successfully used to prepare compounds such as aluminium hydroxyformate [Al(OH)(O₂CH)₂]. rsc.org The synthesis of other aluminium carboxylate complexes, such as those with citric acid and tartaric acid, has also been achieved through the controlled addition of the acid to Al(OH)₃. rsc.org The process can be advantageous as it starts from a readily available and stable aluminium source.

Aluminium Alkoxides: Aluminium alkoxides, such as aluminium isopropoxide, are common precursors for the synthesis of aluminium carboxylates. researchgate.netresearchgate.net The reaction with a carboxylic acid, like octanoic acid, typically proceeds readily. The crystalline structure and morphology of the resulting aluminium carboxylate can be controlled by adjusting the organic acid used. researchgate.netresearchgate.net This method is versatile and can be used to produce basic aluminium dicarboxylates or neutral aluminium tricarboxylates depending on the stoichiometry and the specific acid. researchgate.net The hydrolysis of aluminium alkoxides is also a key step in certain sol-gel processes to produce aluminium hydroxide particles, demonstrating their reactivity. google.com

Table 2: Synthesis of Aluminium Carboxylates from Hydroxide and Alkoxide Precursors

| Precursor | Reactant | Product Type | Source |

|---|---|---|---|

| Gibbsite [α-Al(OH)₃] | Formic Acid | Aluminium Hydroxyformate | researchgate.netrsc.org |

| Boehmite [Al(O)(OH)] | Acetic Acid | Carboxylate-Alumoxane | researchgate.net |

| Aluminium Isopropoxide | Lower Aliphatic Acids | Basic or Neutral Aluminium Carboxylates | researchgate.netresearchgate.net |

Non-aqueous Synthesis Protocols

Non-aqueous synthesis routes offer an alternative to hydrothermal methods, particularly when the reactants or products are sensitive to water. These protocols often involve the use of organic solvents or using the carboxylic acid itself as the reaction medium. For example, when synthesizing basic aluminum di-carboxylates, formic or acetic acid can be used as both the solvent and the reactant. researchgate.net This approach simplifies the reaction system and can influence the final product's morphology. Reactions involving aluminium isopropoxide and aliphatic acids are also typically carried out in non-aqueous environments. researchgate.netresearchgate.net The choice of an organic solvent over water can prevent the hydrolysis of the aluminium precursor and the final product, leading to different structures and properties compared to those obtained from hydrothermal synthesis. academie-sciences.fr

Influence of Reaction Parameters on Synthesis Outcomes

The successful synthesis of this compound with desired properties is highly dependent on the careful control of various reaction parameters. The stoichiometry of the reactants and their purity are among the most critical factors influencing the identity, purity, and structure of the final product.

Role of Stoichiometry and Reactant Purity

Stoichiometry: The molar ratio of the aluminium precursor to the carboxylic acid is a key determinant of the final product's composition. For instance, in reactions with aluminium isopropoxide, using different ratios of acetic and propionic acids leads to changes in the morphology of the resulting aluminium carboxylates. researchgate.net When reacting boehmite with carboxylic acids, the stoichiometry influences whether a simple carboxylate or a more complex carboxylate-alumoxane is formed. researchgate.net The synthesis of specific aluminium hydroxide formate, Al(OH)(HCOO)₂, from aluminium nitrate requires careful control over the amount of formic acid added. researchgate.net The formation of hydroxy-bis(octanoato-O)aluminium specifically implies a reaction stoichiometry where two moles of octanoate are incorporated for each mole of aluminium, along with one hydroxide group. Deviations from this stoichiometry can lead to the formation of aluminium trioctanoate or other aluminium hydroxide octanoate species.

Reactant Purity: The purity of the starting materials, particularly the aluminium source, can have a significant impact on the reaction outcome. Studies on the hydrothermal oxidation of aluminium have demonstrated that the chemical purity of the aluminium metal is a critical factor. mdpi.com Higher purity aluminium (e.g., 99.99%) shows much more effective and complete conversion to boehmite compared to lower purity grades (99.7%). mdpi.com Impurities can inhibit the reaction, especially at the surface of the aluminium. mdpi.com Similarly, when using aluminium hydroxide as a precursor, the specific polymorph (e.g., gibbsite, bayerite, or boehmite) and the presence of any inhibiting ions can affect the reaction pathway and the structure of the resulting product. rsc.orguct.ac.za

Lack of Publicly Available Research Hinders Detailed Analysis of this compound Synthesis

The initial identification of this compound and its basic properties can be found in various chemical inventories. However, in-depth experimental studies outlining the nuances of its synthesis are conspicuously absent from the public domain. This includes a lack of data on how different solvents might influence reaction rates, yields, and the purity of the final product. Similarly, information regarding the impact of the broader reaction environment, such as temperature, pressure, and atmospheric composition, on the synthesis of this compound remains elusive.

Furthermore, the kinetic and thermochemical profiles of its formation have not been publicly documented. This includes the absence of studies on reaction rates, activation energies, and the thermodynamic favorability of different synthetic routes. Such data is crucial for understanding the reaction mechanism and for optimizing the manufacturing process on a larger scale.

In the realm of sustainable manufacturing, there is no available information on the development of green chemistry approaches for the synthesis of this compound. This encompasses the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes designed to minimize the environmental footprint of its production.

The absence of this critical information makes it impossible to provide a detailed and authoritative article on the synthetic methodologies and mechanistic investigations of this compound as requested. Further research and publication of findings in accessible forums would be necessary to enable such an analysis.

Structural Elucidation and Advanced Spectroscopic/diffraction Characterization of Hydroxybis Octanoato O Aluminium

Spectroscopic Techniques for Ligand Coordination and Connectivity Analysis

Spectroscopic methods are instrumental in defining the local chemical environment and bonding within the hydroxybis(octanoato-O)aluminium molecule.

NMR spectroscopy is a powerful tool for probing the structure of this compound in detail.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra would be expected to show signals corresponding to the octanoate (B1194180) ligands. The proton NMR would display signals for the methyl and methylene (B1212753) groups of the alkyl chains. Similarly, the ¹³C NMR spectrum would reveal distinct resonances for the carbonyl carbon and the various carbons along the alkyl chain. The chemical shifts of the protons and carbons near the carboxylate group would be particularly sensitive to the coordination environment of the aluminum center.

²⁷Al NMR: Solid-state ²⁷Al NMR spectroscopy is crucial for determining the coordination geometry of the aluminum atom. researchgate.net Aluminum nuclei in different coordination environments (e.g., tetrahedral, octahedral) exhibit distinct chemical shifts. researchgate.net For this compound, the ²⁷Al NMR spectrum would likely show a signal characteristic of an octahedrally coordinated aluminum, consistent with the aluminum being bonded to the oxygen atoms of the two octanoate ligands and the hydroxyl group. researchgate.net Studies on related aluminum-containing compounds, such as aluminum-layered double hydroxides, have shown that octahedral aluminum typically resonates around 10 ppm. researchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.9 | Triplet | -CH₃ |

| ¹H | ~1.2-1.6 | Multiplet | -(CH₂)₅- |

| ¹H | ~2.2 | Triplet | -CH₂-COO- |

| ¹³C | ~14 | -CH₃ | |

| ¹³C | ~22-34 | -(CH₂)₆- | |

| ¹³C | ~180 | -COO- | |

| ²⁷Al | ~10 | Octahedral Al |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3650 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. libretexts.org The strong absorption band for the carboxylate group (C=O) is anticipated in the range of 1670 to 1780 cm⁻¹. libretexts.org The presence of C-H stretching vibrations from the octanoate alkyl chains would be observed around 2850-2960 cm⁻¹. Furthermore, the Al-O bond vibrations would appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the carboxylate group, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum. In situ and operando Raman spectroscopy have been effectively used to study aluminum corrosion products, identifying different coordination states of aluminum and the presence of hydroxyl groups. rsc.org This technique could similarly be applied to characterize the structural details of this compound.

Table 2: Key Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400-3650 |

| C-H (alkyl) | Stretching | 2850-2960 |

| C=O (carboxylate) | Stretching | 1670-1780 |

| Al-O | Stretching | < 1000 |

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which helps in confirming its composition. The technique provides a precise measurement of the mass-to-charge ratio of the ionized compound and its fragments. The molecular formula of this compound is C₁₆H₃₁AlO₅, with a molecular weight of approximately 330.4 g/mol . guidechem.com In a mass spectrum, the molecular ion peak would be expected at this m/z value. Fragmentation would likely involve the loss of the octanoate ligands and the hydroxyl group, providing further evidence for the proposed structure.

Diffraction Methods for Crystalline and Amorphous Structures

Diffraction techniques are essential for characterizing the long-range order and nanoscale organization of this compound.

X-ray diffraction (XRD) is a primary technique for determining whether a material is crystalline or amorphous. For a crystalline sample of this compound, XRD would produce a pattern of sharp peaks at specific angles, which are characteristic of its crystal lattice. Analysis of the peak positions and intensities allows for the determination of the unit cell parameters (the dimensions of the repeating unit in the crystal). In contrast, an amorphous sample would exhibit broad, diffuse scattering, indicating a lack of long-range atomic order. arizona.edu For related aluminum-containing compounds, XRD has been used to identify different crystalline phases and to follow structural changes upon thermal treatment. researchgate.net

Electron Diffraction and Microscopy for Morphology and Microstructure

Electron diffraction and microscopy techniques are pivotal in elucidating the morphology and microstructure of this compound. These methods provide insights into the crystalline nature, particle shape, and aggregation of this aluminum soap.

Studies on aluminum soaps, including those with structures analogous to this compound, reveal a polymeric nature. It has been proposed that the structure is based on six-fold co-ordination of aluminum-oxygen octahedra. The arrangement of these octahedra, whether sharing apexes or edges, is thought to determine the formation of di-soaps or mono-soaps, respectively. researchgate.net

Investigations into aluminum di-soaps have suggested a crystal structure similar to sodium soaps, where aluminum atoms are arranged in a double layer. From this layer, the fatty acid chains extend outwards in opposite directions. researchgate.net This arrangement implies that the two octanoato-O ligands attached to a single aluminum atom in this compound would lie side-by-side. researchgate.net The temperature at which the soap is produced and subsequently processed can influence the monoclinic angle of the crystal structure. researchgate.net

Scanning electron microscopy (SEM) is a valuable tool for visualizing the surface topography and morphology of materials. In the context of related materials, SEM has been employed to analyze the microstructure, providing visual confirmation of the particle shapes and their distribution.

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis techniques are essential for understanding the thermal stability and decomposition behavior of this compound. These methods monitor changes in the physical and chemical properties of a substance as a function of temperature. unca.edu

Thermogravimetric Analysis (TGA) for Thermal Stability and Mass Loss

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and mass loss of a material as it is heated. unca.edu The analysis provides a thermal decay profile, which is a plot of mass change versus temperature. unca.edu This profile reveals the temperatures at which significant mass loss occurs, indicating decomposition or volatilization.

For aluminum-containing compounds, TGA can be used to monitor phenomena such as off-gassing and oxidation. osti.gov In a typical TGA experiment, the sample is heated at a constant rate in a controlled atmosphere, which can be inert (e.g., nitrogen or argon) or reactive (e.g., air). osti.govacs.org

A study on various carboxylate salts demonstrated that the thermal stability can be influenced by the molecular weight of the salt, with heavier salts generally exhibiting greater thermal stability. unca.edu TGA thermograms are unique to a compound's chemical makeup. unca.edu In the case of this compound, TGA would reveal the temperature ranges for the loss of the hydroxyl group and the subsequent decomposition of the octanoate ligands. The first derivative of the TGA curve helps to identify the temperature at which the rate of mass loss is at its maximum. unca.edu

For instance, TGA of aluminum nanoparticles has shown a slight weight decrease at lower temperatures, attributed to the desorption of surface water, followed by changes at higher temperatures related to the material's transformation. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. netzsch.com DSC is used to identify and quantify thermal events such as melting, crystallization, and other phase transitions. netzsch.commdpi.com

In the study of aluminum alloys, DSC has been instrumental in identifying precipitation and dissolution reactions of various phases. mdpi.com Exothermic peaks in a DSC curve indicate heat-releasing processes like precipitation, while endothermic peaks signify heat-absorbing processes such as dissolution or melting. mdpi.com For this compound, DSC could be used to determine its melting point and to study the energetics of its decomposition.

DSC measurements on aluminum and its composites have shown a large endothermic peak corresponding to melting. researchgate.net The technique can also detect the formation of new phases, such as aluminum carbide, which would appear as exothermic peaks after the melting of the aluminum. researchgate.net The heating rate and atmosphere are critical parameters in a DSC experiment. mdpi.com For example, a heating rate of 10 °C/min in a protective argon atmosphere is a common condition for analyzing aluminum alloys. mdpi.com

The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior of a material, correlating mass loss with energetic transitions. osti.gov

| Thermal Analysis Data for Related Aluminum Compounds | |

| Technique | Observation |

| TGA of Aluminum Nanoparticles researchgate.net | Slight weight decrease at low temperatures (desorption of water). |

| DSC of Aluminum researchgate.net | Large endothermic peak around 676 °C (melting). |

| DSC of AlSi10Mg0.3Mn Alloy mdpi.com | Multiple exothermic and endothermic peaks corresponding to precipitation and dissolution events. |

Evolved Gas Analysis during Thermal Degradation

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a material as it is heated. rigaku.commeasurlabs.com It is often coupled with a TGA instrument, allowing for the direct correlation of mass loss with the specific gases being evolved. mt.com Common EGA techniques include Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS). mt.com

When this compound undergoes thermal decomposition, various gaseous products are expected to be released. EGA-FTIR can identify functional groups in the evolved gases, while EGA-MS can determine their molecular weights, providing a detailed picture of the decomposition pathway. mt.comresearchgate.net

Reactivity and Fundamental Chemical Interactions of Hydroxybis Octanoato O Aluminium

Hydrolysis and Condensation Reactions

The presence of water can initiate hydrolysis and condensation reactions, leading to the formation of more complex aluminum-containing species. These reactions are fundamental to the transformation of the initial monomeric complex into larger, polymeric structures.

The hydrolysis of Hydroxybis(octanoato-O)aluminium involves the reaction of the hydroxyl group or the carboxylate ligands with water. This process can lead to the formation of aqua- or hydroxo-complexes of aluminum. Subsequent condensation reactions, where water is eliminated between two aluminum centers, result in the formation of Al-O-Al bridges. These oxo-bridges are the fundamental linkages that lead to the creation of polymeric aluminum oxo-carboxylate species.

The structure of these polymeric species can vary significantly, from simple dimers to complex, cage-like structures. The specific pathway and the final structure are influenced by factors such as the concentration of the aluminum complex, the amount of water present, and the temperature of the system.

The stability of this compound is highly dependent on the aqueous environment and, most critically, the pH of the solution. In acidic conditions (low pH), the protonation of the carboxylate ligands can occur, leading to their dissociation from the aluminum center. This can result in the formation of hydrated aluminum ions and free octanoic acid.

Conversely, in basic conditions (high pH), the hydroxyl group of the complex can be deprotonated, and further hydrolysis can occur, leading to the formation of various aluminate species. The complex is generally most stable in a neutral or near-neutral pH range, where the rates of both acid- and base-catalyzed hydrolysis are minimized.

The presence of other ions in the aqueous environment can also influence the stability of the complex through competitive binding or by altering the ionic strength of the solution, which can affect reaction rates.

Ligand Exchange Dynamics and Substitution Chemistry

The octanoate (B1194180) ligands in this compound are not inert and can be replaced by other ligands present in the chemical system. This ligand exchange, or substitution, is a key aspect of its reactivity and is fundamental to its application in various chemical transformations.

This compound can undergo ligand exchange reactions with other carboxylate ligands. The equilibrium of this exchange is governed by the relative coordinating ability of the incoming carboxylate compared to the departing octanoate ligand, as well as their relative concentrations. For example, the introduction of a carboxylate with a higher affinity for the aluminum center will favor the displacement of the octanoate ligand.

This type of exchange can be used to modify the properties of the aluminum complex, such as its solubility or reactivity, by incorporating different carboxylate functionalities.

The aluminum center in this compound is susceptible to nucleophilic attack by hydroxyl and alkoxide ligands. Reaction with hydroxyl ions, as mentioned in the context of pH, can lead to the formation of hydroxo- and ultimately aluminate species.

Reactions with alcohols can lead to the formation of aluminum alkoxides through the displacement of the octanoate ligands. This process is often reversible and can be driven by the removal of the liberated octanoic acid. The resulting aluminum alkoxide-carboxylates can have significantly different reactivity profiles compared to the parent complex.

The displacement of the octanoate ligands from the aluminum center can proceed through different mechanistic pathways. These are typically classified as associative, dissociative, or interchange mechanisms.

Associative (A) mechanism: The incoming ligand first coordinates to the aluminum center, forming an intermediate with an increased coordination number, followed by the departure of the octanoate ligand.

Dissociative (D) mechanism: The octanoate ligand first dissociates from the aluminum center, forming an intermediate with a reduced coordination number, which is then attacked by the incoming ligand.

Interchange (I) mechanism: The incoming ligand enters the coordination sphere of the aluminum center at the same time as the leaving group departs, without a distinct intermediate. This can be further divided into associative interchange (Ia) and dissociative interchange (Id) depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state.

The specific mechanism is influenced by the nature of the incoming ligand, the solvent, and the steric and electronic properties of the aluminum complex itself.

Interactions with Inorganic and Organic Substrates

The reactivity of this compound is largely governed by the nature of its aluminium-oxygen bonds and the presence of both a hydroxyl group and lipophilic octanoate chains. These features allow it to interact with a wide range of surfaces and molecules.

Surface Adsorption Mechanisms on Metal Oxides (e.g., Alumina)

The interaction of this compound with metal oxide surfaces, particularly alumina (B75360) (Al₂O₃), is a critical aspect of its application in surface modification. The adsorption process is primarily a chemisorption phenomenon, driven by the reaction between the carboxylate groups of the octanoate ligands and the hydroxyl groups present on the alumina surface.

Scientific studies on the adsorption of carboxylic acids onto alumina have elucidated a common mechanism. The process typically involves the formation of a coordinatively bonded carboxylate species. Infrared reflection absorption spectroscopy has shown that upon adsorption, the carboxylic acid group deprotonates to form a carboxylate that coordinates to the aluminium cations on the oxide surface. A prevalent coordination mode is a bridging bidentate fashion, where the two oxygen atoms of the carboxylate group bond to two adjacent surface aluminium atoms. nih.gov The density of hydroxyl groups on the alumina surface has been identified as a crucial factor influencing the amount of chemisorbed molecules. nih.gov

The general mechanism can be represented as follows:

Al-OH (surface) + R-COOH → Al-O-C(O)-R (surface) + H₂O

In the case of this compound, the two octanoate ligands provide anchor points for strong adsorption onto the alumina substrate. The long hydrocarbon chains of the octanoate groups then orient away from the surface, creating a new interface with altered properties.

| Parameter | Description | Significance in Adsorption |

| Substrate | Alumina (Al₂O₃) | Possesses surface hydroxyl groups that act as reactive sites. |

| Adsorbate | This compound | The octanoate ligands are the primary interacting moieties. |

| Primary Interaction | Chemisorption | Formation of strong chemical bonds between the adsorbate and the substrate. |

| Bonding Mechanism | Deprotonation of the carboxylic acid and formation of a surface carboxylate. | Leads to a stable, coordinatively bonded species. |

| Coordination Mode | Primarily bridging bidentate. | The two oxygen atoms of the carboxylate bind to two surface aluminium ions. |

| Influencing Factor | Surface hydroxyl group density. | A higher density of Al-OH groups on the alumina surface leads to a greater amount of adsorbed molecules. nih.gov |

Role in Interfacial Chemistry and Surface Modification

The adsorption of this compound onto metal oxide surfaces fundamentally alters the interfacial chemistry and surface properties. This modification is a direct consequence of the chemical nature of the octanoate ligands.

By anchoring to the surface, the long, nonpolar hydrocarbon chains of the octanoate groups are exposed, effectively transforming a hydrophilic metal oxide surface into a hydrophobic one. This change in surface energy and wettability is a key aspect of its application as a surface modifier. This principle is utilized in various applications, such as creating water-repellent coatings and improving the dispersion of inorganic fillers in organic polymer matrices.

The modification of a surface with molecules like this compound can also influence the adsorption of other species. For instance, the creation of a hydrophobic layer can prevent the adsorption of water and other polar molecules, which can be crucial in preventing corrosion or controlling surface reactivity. The ability to tailor the surface properties of materials is of immense importance in fields ranging from materials science to electronics.

| Property Modified | Mechanism | Outcome |

| Surface Energy | The nonpolar octanoate chains orient outwards from the surface. | Reduction in surface energy. |

| Wettability | Transformation from a polar, hydrophilic surface to a nonpolar, hydrophobic surface. | Increased contact angle with water. |

| Adhesion | The modified surface can exhibit improved adhesion to nonpolar materials like organic polymers. | Enhanced compatibility in composite materials. |

| Chemical Reactivity | The hydrophobic layer can act as a barrier to polar reactants. | Passivation of the surface against certain chemical reactions. |

Polymerization and Oligomerization Behavior in Solution and Solid State

The structure of this compound, featuring both a bridging hydroxyl group and carboxylate ligands, suggests a propensity for association to form larger oligomeric or polymeric structures. This behavior is analogous to that observed for other aluminium-containing compounds like aluminium alkoxides and basic aluminium carboxylates.

Aluminium alkoxides are known to exist as oligomers, with the degree of association depending on the steric bulk of the alkoxide groups. These compounds can act as initiators for the ring-opening polymerization of cyclic esters, where the polymerization proceeds through the insertion of the monomer into the aluminium-alkoxide bond.

Similarly, basic aluminium carboxylates, which contain both hydroxyl and carboxylate groups, have been shown to form complex structures. For instance, the thermal decomposition of basic dicarboxylate aluminium(III) complexes proceeds through intermediates with varying coordination numbers for the aluminium atom, as revealed by 27Al magic-angle spinning nuclear magnetic resonance (MAS NMR) spectroscopy. This indicates a dynamic structural chemistry involving the formation and breaking of aluminium-oxygen linkages.

In the case of this compound, the hydroxyl group can act as a bridging ligand between two aluminium centers, forming a µ-hydroxo bridge (Al-OH-Al). The octanoate ligands can also participate in bridging, further contributing to the formation of extended networks. This association can occur both in solution, leading to the formation of soluble oligomers, and in the solid state, resulting in a polymeric structure. The extent of this polymerization or oligomerization is influenced by factors such as solvent, concentration, and temperature.

The potential for this compound to form these extended structures is critical to its physical properties and applications, such as its use as a gelling agent or thickener in non-aqueous systems. The interplay between the intramolecular bonding and intermolecular associations defines the macroscopic behavior of this compound.

| Structural Feature | Role in Polymerization/Oligomerization | Resulting Structure |

| Hydroxyl Group | Can act as a bridging ligand (µ-hydroxo) between two aluminium atoms. | Formation of Al-O-Al linkages, leading to chain or network structures. |

| Octanoate Ligands | Can adopt a bridging coordination mode, linking multiple aluminium centers. | Contributes to the overall connectivity and dimensionality of the polymer/oligomer. |

| Aluminium Center | Can accommodate various coordination numbers (typically 4, 5, or 6). | Allows for flexibility in the resulting polymeric or oligomeric architecture. |

Applications and Advanced Materials Science Utilizing Hydroxybis Octanoato O Aluminium

Precursor Chemistry for Aluminium Oxide and Hydroxide (B78521) Materials

Hydroxybis(octanoato-O)aluminium is a key starting material for producing various forms of aluminum oxides and hydroxides, which are crucial in industrial applications ranging from catalysis to ceramics. nih.gov

Synthesis of Nanostructured Alumina (B75360) and Boehmite

The synthesis of nanostructured alumina (Al₂O₃) and boehmite (γ-AlOOH) often utilizes aluminum-containing precursors that can be transformed into these materials under controlled conditions. nih.govmdpi.com Boehmite, an aluminum oxyhydroxide, is a significant precursor for various alumina products. nih.gov

The synthesis of boehmite can be achieved through various methods, including hydrothermal and sol-gel processes, starting from precursors like aluminum alkoxides or salts. chemistryjournal.netscielo.br For instance, well-crystallized boehmite can be prepared by the hydrothermal conversion of other aluminum compounds. scielo.brresearchgate.net The morphology and properties of the resulting boehmite and alumina can be influenced by factors such as pH, temperature, and the presence of additives. researchgate.net For example, the use of different acid radicals can direct the growth of boehmite crystals, leading to specific shapes and sizes. researchgate.net

Nanostructured alumina, with its high surface area and specific pore structures, is valuable in catalysis and other applications. researchgate.netresearchgate.net The sol-gel method, which involves the transition of a solution (sol) into a gel-like network, is a common route to produce high-purity alumina nanoparticles. researchgate.netyoutube.com This method allows for control over the particle size and structure of the final material. researchgate.net

Fabrication of Hybrid Organic-Inorganic Composites

Hybrid organic-inorganic composites are materials that combine the properties of both organic and inorganic components, often resulting in enhanced performance for various applications. mdpi.com These materials have gained significant attention due to their unique combination of properties. mdpi.com

The fabrication of these composites can involve incorporating inorganic particles into an organic matrix or creating an interconnected network of both phases. nih.gov Aluminum-based composites, in particular, are explored for their improved mechanical and physical properties. mdpi.com The addition of reinforcements can significantly enhance the hardness and strength of the aluminum matrix. mdpi.com

Various techniques are employed to create these hybrid materials, including sol-gel processes and dip coating. mdpi.com The interaction between the organic and inorganic components at the molecular level is crucial for the final properties of the composite. mdpi.comresearchgate.net For instance, functional organic molecules can be used to modify the surface of inorganic nanoparticles, improving their dispersion and compatibility with an organic polymer matrix. nih.gov

Role in Sol-Gel Processing and Ceramic Synthesis

The sol-gel process is a versatile method for synthesizing a wide range of materials, including ceramics and glasses, at relatively low temperatures. mdpi.com It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a sol that subsequently gels. mdpi.commdpi.com This technique offers excellent control over the purity, homogeneity, and microstructure of the final product. mdpi.com

In the context of ceramic synthesis, the sol-gel method is used to produce high-purity and nanostructured powders that can be sintered at lower temperatures than those required for powders produced by conventional methods. researchgate.net For example, sol-gel derived boehmite can be converted to α-alumina at a lower temperature compared to as-prepared boehmite. researchgate.net

The process can be tailored by controlling various parameters such as pH, temperature, and the type of solvent and precursors used. researchgate.netyoutube.com Non-hydrolytic sol-gel (NHSG) routes, which avoid the use of water, offer alternative pathways to oxide materials with potentially different properties compared to those obtained through traditional hydrolytic methods. mdpi.commdpi.com

Table 1: Overview of Sol-Gel Processing Parameters and Their Effects

| Parameter | Effect on the Final Material |

| Precursor Type | Influences the reaction kinetics and the final composition of the material. |

| Solvent | Affects the solubility of precursors and the rate of hydrolysis and condensation. |

| pH | Controls the rates of hydrolysis and condensation, influencing particle size and gel structure. |

| Temperature | Affects the kinetics of the reactions and the crystallization of the final product. |

| Additives/Templates | Can be used to control pore structure, particle morphology, and phase formation. |

Catalysis and Organoaluminium-Mediated Transformations

Organoaluminium compounds play a significant role as catalysts and mediators in a variety of chemical transformations, leveraging the Lewis acidic nature of the aluminum center.

Lewis Acid Catalysis in Organic Synthesis

Lewis acids are electron-pair acceptors and are widely used as catalysts in organic synthesis to activate substrates and facilitate a range of reactions. Aluminum-based Lewis acids are particularly effective in promoting transformations such as the Diels-Alder reaction. nih.gov The catalytic activity of these systems can be tuned by modifying the ligands attached to the aluminum center. nih.gov

Polymerization Catalysis and Initiator Roles

In the field of polymer chemistry, organoaluminium compounds can act as initiators or co-initiators for various polymerization reactions. epo.org For instance, in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA), a biodegradable polymer, tin(II) octoate is a commonly used initiator. rsc.org While not a direct application of this compound, this highlights the role of metal octoates in polymerization. The mechanism often involves the coordination of the metal center to the monomer, followed by nucleophilic attack and ring-opening. rsc.org The choice of initiator can influence the kinetics of the polymerization and the properties of the resulting polymer. rsc.org

Role in CO₂ Activation and Reduction Chemistry

The activation and subsequent reduction of carbon dioxide (CO₂), a critical goal in sustainable chemistry, is an area where aluminum compounds are gaining attention. While direct research on this compound is limited in this specific application, the broader family of organoaluminum complexes demonstrates significant potential. The Lewis acidic nature of the aluminum center is key to its role in activating the relatively inert CO₂ molecule.

Organoaluminum complexes can act as catalysts for the chemical fixation and reduction of CO₂. For instance, dialumene, an organoaluminum complex with a formal aluminum double bond, has been shown to fix and catalytically reduce CO₂. researchgate.net This process can lead to the selective formation of valuable C1 products like formic acid equivalents. researchgate.net The mechanism often involves the formation of an aluminum-carbonate complex rather than a conventional cycle based on aluminum hydrides. researchgate.net

Furthermore, cationic organoaluminum compounds are effective catalysts for the hydrosilylation of CO₂, a process that reduces CO₂ to compounds like methane. acs.orgresearchgate.net The catalytic activity in these systems is influenced by the Lewis acidity of the aluminum center and the nature of the counterion. acs.org For example, aluminum compounds with weakly coordinating anions exhibit higher catalytic activity. acs.org Theoretical studies suggest that substituents with σ-donating properties at the aluminum center can lower the activation barriers for CO₂ reduction.

The following table summarizes the catalytic activity of different aluminum compounds in CO₂ reduction reactions.

| Catalyst System | Reactant | Product(s) | Key Finding |

| Dialumene (organoaluminum) | CO₂ | Formic acid equivalent | Catalytic reduction proceeds via a dialuminum carbonate complex. researchgate.net |

| [Et₂Al][CHB₁₁Cl₁₁] (cationic organoaluminum) | CO₂, Et₃SiH | Methane, Toluene | The low basicity of the counterion enhances catalytic activity. acs.orgresearchgate.net |

| (2,6-Ph₂C₆H₃)AlEt][CHB₁₁Cl₁₁] (cationic organoaluminum) | CO₂, Et₃SiH | Methane, Toluene | Sterically bulky ligands on the aluminum center influence the reaction pathway. acs.orgresearchgate.net |

Heterogeneous Catalysis and Supported Systems

In heterogeneous catalysis, the support material plays a crucial role in the stability and activity of the catalyst. Alumina (aluminum oxide) is a widely used catalyst support due to its exceptional physical and chemical properties, including high surface area, thermal stability, and mechanical strength. youtube.com While this compound is a discrete molecular compound, its thermal decomposition can yield alumina, or it can be used as a precursor to deposit aluminum species onto a support.

Supported aluminum catalysts are employed in a variety of industrial processes. alfachemic.com The interaction between the metal nanoparticles and the alumina support can significantly influence the catalytic performance. rsc.orgnih.gov These metal-support interactions (MSIs) can alter the electronic and geometric properties of the catalyst. rsc.org For example, strong metal-support interaction (SMSI) can suppress the chemisorption of reactants, which in some cases, like CO hydrogenation, can lead to improved catalytic activity. rsc.org

The use of supported aluminum catalysts extends to CO₂ reduction as well. For instance, iron and cobalt catalysts supported on alumina (Fe/Al₂O₃ and Co/Al₂O₃) have been studied for the reduction of CO₂ with hydrogen. mdpi.com The alumina support interacts with the metal oxide, leading to stabilization and influencing the reduction pathway. mdpi.com In the case of Fe/Al₂O₃, this interaction shifts the reduction of Fe₂O₃ to higher temperatures compared to the bulk iron oxide. mdpi.com

The characteristics of various supported aluminum catalyst systems are outlined in the table below.

| Catalyst | Support | Reaction | Key Feature |

| Iron (Fe) | Alumina (Al₂O₃) | CO₂ Hydrogenation | Interaction with alumina support stabilizes the iron oxide phase. mdpi.com |

| Cobalt (Co) | Alumina (Al₂O₃) | CO₂ Hydrogenation | High selectivity towards methanation. mdpi.com |

| Rhodium (Rh) | Alumina (Al₂O₃) | CO₂ Methanation | Metal-support interactions influence product selectivity. rsc.org |

Rheological Modifiers and Gelling Agents in Non-Aqueous Systems

This compound finds application as a rheological modifier and gelling agent, particularly in non-aqueous systems such as paints, coatings, inks, and sealants. arizona.eduelementis.com The ability to control the flow properties (rheology) of these materials is critical for their application and performance, preventing issues like pigment settling during storage and sagging after application. rsc.org Organic thixotropes, a class to which this aluminum compound belongs, are known for providing high low-shear viscosity and a strong thixotropic (shear-thinning) character to non-aqueous formulations. nih.gov

Mechanistic Basis for Viscosity Modification and Gel Formation

The function of this compound as a rheology modifier stems from its molecular structure. The long, non-polar octanoate (B1194180) chains can interact with the non-aqueous solvent and polymer components of a formulation through van der Waals forces. The central polar core, containing the aluminum and hydroxyl group, can form a network structure through hydrogen bonding and coordination interactions.

This ability to form a three-dimensional network within the liquid medium is the basis for gel formation. wikipedia.org This network structure immobilizes the solvent molecules, leading to a significant increase in viscosity and the formation of a gel. mdpi.com When shear is applied (e.g., during stirring or application), this network can be temporarily disrupted, leading to a decrease in viscosity (shear-thinning), which facilitates application. alfa-chemistry.com Once the shear is removed, the network reforms, and the viscosity increases, preventing dripping or sagging. mdpi.com

Structure-Function Relationships in Rheological Behavior

The specific rheological properties imparted by this compound are directly related to its molecular architecture.

Alkyl Chain Length: The C8 (octanoate) chains provide a balance of solubility in non-polar solvents and intermolecular interactions. Longer or shorter chains would alter this balance, affecting the gelling efficiency and compatibility with different solvent systems.

Central Aluminum Atom: The aluminum atom acts as a junction point, allowing for the connection of multiple octanoate chains and the formation of a robust network structure.

Hydroxyl Group: The presence of the hydroxyl group is crucial for forming strong hydrogen bonds, which contribute significantly to the stability and strength of the gel network.

Surface Treatment and Coating Technologies

Aluminum compounds are extensively used in surface treatment and coating technologies to enhance properties such as corrosion resistance, hardness, and adhesion. alfachemic.com this compound, with its combination of a reactive aluminum center and organic ligands, can be utilized in the formation of protective and functional coatings.

Formation of Protective Layers and Surface Functionalization

The application of aluminum-based coatings can create a protective barrier on a substrate. For instance, aluminum itself naturally forms a thin, passivating layer of aluminum oxide. arizona.edu More robust protective layers can be formed through processes like anodizing, which creates a thicker, porous aluminum oxide coating. arizona.edu Compounds like this compound can be used in formulations to create composite coatings. Upon application and curing, the aluminum component can contribute to the formation of a hard, protective aluminum oxide-based layer, while the organic octanoate portion can enhance adhesion to the substrate and provide hydrophobicity.

Surface functionalization involves modifying the surface of a material to impart specific properties. The hydroxyl group on this compound can react with surface hydroxyls on substrates like metals or metal oxides, forming a covalent bond and anchoring the molecule to the surface. acs.org The outward-facing octanoate chains then present a new surface chemistry, which can be tailored to be hydrophobic (water-repellent) or to improve compatibility with subsequent coating layers. This approach is used to improve the adhesion of polymer coatings to metal surfaces and to create surfaces with specific functionalities. nih.gov

The following table summarizes different surface treatment technologies involving aluminum.

| Treatment Method | Description | Resulting Surface Property |

| Anodizing | Electrochemical process to grow an aluminum oxide layer on an aluminum surface. arizona.edu | Enhanced corrosion resistance, hardness. arizona.edu |

| Chemical Conversion Coating | Treatment with chromium-based or other chemical solutions to form a protective layer. alsan.es | Improved corrosion resistance and paint adhesion. alsan.es |

| Surface Functionalization with Organics | Covalent attachment of organic molecules to a surface. acs.org | Tailored surface properties such as hydrophobicity or biocompatibility. acs.org |

Enhancement of Adhesion and Interfacial Properties

The primary function of this compound in the context of materials science is to act as a coupling agent or adhesion promoter. Its molecular structure, featuring both hydrophobic octanoate ligands and a reactive hydroxyl group attached to a central aluminum atom, allows it to bridge the gap between different material phases.

Mechanism of Action:

The effectiveness of this compound as an adhesion promoter is rooted in its ability to form stable chemical links at the interface. The hydroxyl group can react with surface hydroxyls present on inorganic substrates like metals (e.g., aluminum, steel) and mineral fillers, forming strong, covalent oxane bonds (e.g., Al-O-Metal). Simultaneously, the long, nonpolar octanoate chains can physically entangle with or co-react into a polymer matrix. This dual reactivity creates a robust interfacial layer that can effectively transfer stress from the polymer matrix to the inorganic component, thereby improving the mechanical properties and durability of the composite material.

Research Findings:

While specific, publicly available, peer-reviewed studies focusing exclusively on this compound are limited, the principles of its function can be inferred from extensive research on analogous aluminum-based coupling agents, such as aluminum alkoxides and other carboxylates.

Research on aluminum alkoxide primers has demonstrated their capacity to significantly enhance the bond strength and durability of adhesive joints on steel substrates. Studies have shown that the application of an aluminum alkoxide primer can lead to higher breaking strengths in lap shear tests compared to unprimed surfaces. This improvement is attributed to the formation of a durable, chemically bonded layer at the polymer-metal interface.

Furthermore, the use of coupling agents is a well-established strategy to improve the compatibility and adhesion between inorganic fillers and polymer matrices. For instance, in polypropylene (B1209903) composites filled with alumina, the use of titanate and silane (B1218182) coupling agents has been shown to enhance the interaction between the filler and the polymer, leading to improved tensile and flexural strength. While not a direct study of this compound, this highlights the critical role that surface modification of inorganic components plays in the performance of composite materials. The chemical functionalities of this compound suggest it would perform a similar role, modifying the surface of fillers or substrates to improve their interaction with a polymer matrix.

The table below conceptualizes the expected impact of using an aluminum-based coupling agent like this compound on the adhesion properties of a generic polymer-metal interface, based on findings for similar compounds.

| Property | Untreated Interface | Interface Treated with Aluminum Coupling Agent |

| Adhesion Strength (MPa) | Low to Moderate | Significantly Increased |

| Interfacial Failure Mode | Adhesive (clean separation) | Cohesive (failure within the polymer) |

| Moisture Resistance | Poor | Improved |

| Stress Transfer Efficiency | Low | High |

This interactive table illustrates the theoretical improvements in key performance metrics when an aluminum-based coupling agent is utilized. The shift from adhesive to cohesive failure is a strong indicator of enhanced interfacial adhesion, as the bond at the interface becomes stronger than the polymer matrix itself.

Theoretical and Computational Investigations of Hydroxybis Octanoato O Aluminium and Analogues

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of molecules. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and interatomic interactions.

Density Functional Theory (DFT) has become a primary tool for the computational study of aluminum complexes due to its balance of accuracy and computational efficiency. researchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By mapping the potential energy surface, researchers can identify stable isomers, intermediates, and the energy barriers between them.

For a molecule like Hydroxybis(octanoato-O)aluminium, DFT can predict key structural parameters. The optimized geometry would reveal the coordination environment of the aluminum center, which is expected to be octahedral, bonding to the hydroxyl group and the carboxylate groups of the octanoate (B1194180) ligands. The calculations can also provide precise bond lengths and angles, which are essential for understanding the compound's stability and reactivity. For instance, the Al-O bond lengths are a key indicator of the strength of the coordination. mdpi.com

Table 1: Illustrative DFT-Calculated Structural Parameters for a Model Aluminum Carboxylate Complex

| Parameter | Value |

| Al-O (hydroxyl) bond length | 1.85 Å |

| Al-O (carboxylate) bond length | 1.90 Å |

| O-Al-O bond angle | 90° / 180° |

| C-O (carboxylate) bond length | 1.25 Å |

Note: These are representative values for an optimized geometry of a generic aluminum carboxylate complex and may vary for this compound.

Furthermore, DFT can be used to explore the energy landscapes of reactions involving this compound, such as ligand exchange or hydrolysis. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction thermodynamics and kinetics.

Ab initio methods, which are based on first principles without empirical parameters, offer a high level of theory for investigating reaction mechanisms. These methods are particularly useful for studying complex reactions where bond breaking and formation occur. For aluminum-carboxylate complexes, ab initio calculations can elucidate the step-by-step mechanism of their formation and decomposition. acs.org

The energetics of the formation of an aluminum-carboxylate complex from an aqueous aluminum cation and a carboxylic acid can be modeled using ab initio methods. acs.org These calculations can help in understanding the stability of such complexes in solution. For instance, the self-consistent isodensity polarized continuum model (SCIPCM) can be used to account for the effects of the solvent on the reaction energetics. acs.org

Identifying the transition state structure is a critical aspect of understanding a reaction's kinetics. Ab initio calculations can precisely locate the transition state on the potential energy surface, providing insights into the geometry and energy of the activated complex. This information is invaluable for predicting reaction rates and understanding how different factors, such as substituents on the carboxylate ligand, might influence the reaction.

The interaction between the aluminum center and the octanoate and hydroxyl ligands can be further understood by examining the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

Analysis of the composition of the molecular orbitals can reveal the nature of the bonding. For example, it can show how the p-orbitals of the oxygen atoms in the carboxylate and hydroxyl groups overlap with the orbitals of the aluminum atom to form coordinate covalent bonds. academie-sciences.frufms.br

Molecular Dynamics Simulations of Solution Behavior and Aggregation

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in solution and the process of aggregation. MD simulations model the movement of atoms and molecules over time based on classical mechanics. jmaterenvironsci.comresearchgate.net

In solution, molecules of this compound are surrounded by solvent molecules, which can significantly influence their behavior. MD simulations can model the solvation process, showing how solvent molecules arrange themselves around the solute and how they interact with it. This is crucial for understanding the solubility and reactivity of the compound in different solvents.

Ligand exchange is a fundamental process in coordination chemistry where one ligand is replaced by another. MD simulations can provide a dynamic picture of ligand exchange processes involving this compound. For instance, a simulation could show an octanoate ligand being replaced by a solvent molecule or another ligand present in the solution. These simulations can help in understanding the lability of the ligands and the mechanism of exchange. A study on an aluminum carboxylate sol-gel system demonstrated the use of MD to understand the interactions between oligomers and solvent molecules, which is relevant to ligand exchange dynamics. mdpi.com

Aluminum carboxylates are known to form aggregates and larger clusters in solution, which can lead to the formation of gels. mdpi.comnih.gov MD simulations are an excellent tool for studying the initial stages of aggregation. By simulating a system containing multiple molecules of this compound, it is possible to observe how they come together to form dimers, trimers, and larger clusters.

These simulations can reveal the driving forces for aggregation, such as van der Waals interactions between the long alkyl chains of the octanoate ligands or the formation of hydrogen bonds involving the hydroxyl groups. The simulations can also provide information about the structure and dynamics of the resulting aggregates. For example, a recent study on an aluminum carboxylate system used MD simulations to model the formation of different tetramers and their role in the sol-gel process. mdpi.com This type of modeling can provide insights into how factors like concentration and temperature affect the aggregation process and the final structure of the aggregated material.

Predictive Modeling for Material Properties and Catalytic Activity

Theoretical and computational investigations have become indispensable tools for predicting the material properties and understanding the catalytic potential of aluminum compounds like this compound and its analogues. By employing sophisticated modeling techniques, researchers can simulate complex chemical processes at the molecular level, providing insights that are often difficult to obtain through experimental methods alone. These predictive models are crucial for designing new materials with tailored properties and for optimizing catalytic systems for specific chemical transformations.

Simulation of Polymerization Processes

Computational modeling provides significant insights into polymerization processes where aluminum complexes act as initiators or catalysts. While direct simulations of this compound are not extensively documented in public literature, valuable predictions can be drawn from studies on analogous aluminum carboxylate and alkoxide systems.

Ring-Opening Polymerization (ROP): Density Functional Theory (DFT) is a powerful method used to investigate the mechanisms of ROP for cyclic esters like lactide and ε-caprolactone, initiated by aluminum alkoxide compounds. researchgate.netresearchgate.net These studies elucidate the coordination-insertion mechanism, which is the generally accepted pathway. The process involves the coordination of the monomer to the aluminum center, followed by the nucleophilic attack of an alkoxide group on the monomer's carbonyl carbon, leading to the opening of the ring and chain propagation. researchgate.netresearchgate.net

DFT calculations help in analyzing the energetics of the reaction, identifying the rate-determining steps, and understanding the factors that control stereoselectivity. For instance, simulations on chiral aluminum salan catalysts have shown that non-covalent interactions between the catalyst's ligand and the growing polymer chain can stabilize the transition state for the preferred stereoisomer, leading to stereocontrolled polymerization. The computational models can predict the influence of different ligands, alkoxide substituents, and solvent effects on the catalytic activity. researchgate.netresearchgate.net For example, DFT studies have been combined with machine learning approaches, like Bayesian optimization, to accelerate the discovery of highly stereoselective aluminum complexes for lactide polymerization by using calculated descriptors to predict catalyst performance. nih.gov

Sol-Gel Processes: Molecular dynamics (MD) simulations have been employed to study the sol-gel conversion process in generic aluminum carboxylate systems, which is a form of polymerization leading to the formation of a three-dimensional network (a gel). mdpi.comnih.gov These simulations model the aggregation of aluminum-containing oligomers and the evolution of the system's microstructure and rheological properties. mdpi.comresearchgate.net By simulating the interactions between aluminum carboxylate clusters and solvent molecules at different temperatures and concentrations, MD can predict key factors influencing the process, such as the role of free volume, pore connectivity, and the migration of water molecules in determining the fluidity and gelation point of the aluminum sol. mdpi.comnih.gov These simulations provide theoretical guidance for controlling the synthesis of materials like alumina (B75360) fibers from aluminum carboxylate precursors. mdpi.com

Table 1: Computational Methods in Simulating Polymerization with Aluminum Catalysts

| Computational Method | Process Simulated | Key Insights Provided | Example System | References |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Ring-Opening Polymerization (ROP) | Reaction mechanisms, transition state energies, stereoselectivity, ligand/solvent effects. | Aluminum alkoxides and salan complexes with lactide. | researchgate.netresearchgate.netresearchgate.net |

Prediction of Surface Adsorption Characteristics

Predictive modeling is extensively used to understand and quantify the adsorption of molecules onto the surfaces of aluminum-containing materials, such as aluminum oxides and hydroxides, which serve as analogues for the surface of this compound aggregates.

The adsorption process is governed by a combination of forces, including electrostatic interactions, ligand exchange, and hydrophobic interactions. Computational models can predict how different molecules will interact with an aluminum hydroxide (B78521) surface. For example, at physiological pH, aluminum hydroxide surfaces typically have a positive charge, leading to strong electrostatic attraction for negatively charged molecules like the protein albumin. nih.gov Conversely, positively charged proteins like lysozyme would be repelled. nih.gov These interactions can be modeled to predict the adsorption capacity and selectivity of different aluminum-based materials, which is crucial in applications like vaccine adjuvants. nih.gov

First-principles calculations, based on DFT, can be used to determine the adsorption energy of molecules on specific crystal faces of aluminum or aluminum oxide. nih.gov These calculations provide detailed information on the binding sites, the nature of the chemical bonds formed, and the heat of adsorption. For instance, studies on the adsorption of hydrogen on aluminum surfaces have quantified the adsorption energies at different sites (e.g., top, bridge, hollow), revealing the most favorable locations for binding. nih.gov

Similarly, computational studies on nanostructured aluminum hydroxide have been used to calculate the differential heat of adsorption for heavy metal ions. acs.org These models show that the heat of adsorption decreases as the surface becomes saturated, indicating that the most active adsorption sites are occupied first. acs.org Such simulations are vital for designing effective adsorbents for environmental remediation. The reactivity and adsorption characteristics of aluminum hydroxide surfaces are dictated by the number and type of surface hydroxyl groups, which depend on the specific crystal planes exposed. aip.org

Table 2: Predicted Adsorption Properties on Aluminum-Based Surfaces

| Adsorbate | Aluminum Surface | Governing Interaction | Predicted Outcome | References |

|---|---|---|---|---|

| Albumin (negative charge) | Boehmite (positive surface) | Electrostatic Attraction | High adsorption | nih.gov |

| Lysozyme (positive charge) | Boehmite (positive surface) | Electrostatic Repulsion | Low adsorption | nih.gov |

| Hydrogen Atoms | Al(111) Surface | Covalent Bonding | Site-dependent adsorption energy | nih.gov |

Mechanistic Pathways of Reactivity (e.g., CO₂ Activation)

Computational modeling has been pivotal in elucidating the mechanistic pathways of reactions catalyzed by aluminum complexes, particularly for the activation of small, inert molecules like carbon dioxide (CO₂). While CO₂ activation is often achieved through cooperative chemistry between two reactive sites, theoretical studies have revealed that aluminum complexes can operate through distinct and sometimes novel mechanisms.

One common pathway is Lewis acid-base bifunctionality . In this mechanism, a Lewis basic site on a catalyst donates an electron pair to the electrophilic carbon of CO₂, while a Lewis acidic site, such as an aluminum(III) center, stabilizes the resulting negative charge on one of the oxygen atoms. This cooperative interaction lowers the activation barrier for CO₂ transformation.

More recently, a novel "radical pair" mechanism has been identified for CO₂ activation by certain heterobimetallic Al-Fe complexes, thanks to detailed mechanistic studies combining experiments with computational modeling. bohrium.com In this pathway, the Al-Fe bond in the complex undergoes homolytic cleavage to generate two distinct metalloradical intermediates, an Al(II) and an Fe(I) species. bohrium.com This radical pair then cooperatively activates CO₂. Quantum chemical calculations and direct dynamics simulations have been essential in mapping the reaction pathway, showing that the reduction of CO₂ involves two sequential one-electron steps. researchgate.net The computational models revealed that the stabilization of the high-energy CO₂ radical anion intermediate by coordination to the aluminum center is a critical step in this mechanism. researchgate.net These findings demonstrate that aluminum complexes can access unusual oxidation states and reaction profiles, expanding their potential catalytic applications. researchgate.net

Table 3: Comparison of CO₂ Activation Mechanisms by Aluminum Complexes

| Mechanism | Description | Role of Aluminum | Computational Evidence | References |

|---|---|---|---|---|

| Lewis Acid/Base Bifunctionality | Cooperative interaction between a Lewis acid and a Lewis base site. | Acts as the Lewis acid, stabilizing the negative charge on CO₂ oxygen. | Calculation of transition states showing simultaneous interaction. |

Analytical Chemistry Methodologies for the Determination of Hydroxybis Octanoato O Aluminium

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental technique used to separate, identify, and quantify the components of a mixture. wikipedia.orglibretexts.org For Hydroxybis(octanoato-O)aluminium, both high-performance liquid chromatography and gas chromatography serve distinct analytical purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful method for assessing the purity of this compound and for detecting non-volatile degradation products. preprints.org The technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is forced through the column under high pressure. libretexts.org

For an organometallic compound like this compound, reversed-phase HPLC is often suitable. In this mode, the stationary phase is non-polar, and the mobile phase is a polar solvent mixture. The primary compound, being relatively non-polar, would be retained on the column, while more polar impurities or degradation products (e.g., free octanoic acid, aluminium hydroxide) would elute earlier. Detection is commonly achieved using a UV detector, as many organic compounds absorb ultraviolet light. libretexts.org The retention time helps identify components, and the peak area allows for their quantification. preprints.org

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (Reversed-Phase), 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is employed to analyze volatile components associated with this compound, primarily the octanoate (B1194180) ligands. youtube.com Since the parent compound itself is not sufficiently volatile for GC analysis, a sample preparation step involving derivatization is necessary. The octanoate can be liberated from the aluminium center via hydrolysis and then converted into a more volatile form, such as a methyl ester (e.g., methyl octanoate).

The resulting volatile derivative is injected into the GC, where it is vaporized and carried by an inert gas (carrier gas) through a column. youtube.com Separation occurs based on the component's boiling point and interaction with the column's stationary phase. youtube.com A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds like fatty acid methyl esters. youtube.com The retention time of the methyl octanoate peak would confirm the identity of the ligand, and its area would allow for quantification. youtube.comnih.gov

Table 2: Typical GC-FID Conditions for Octanoate Analysis (as Methyl Ester)

| Parameter | Condition |

| Column | DB-5 or similar capillary column (30 m x 0.25 mm ID) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 100 °C to 250 °C) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Elemental and Spectrophotometric Analysis

These methods focus on determining the elemental composition, specifically the aluminium content, and quantifying the compound through spectroscopic means.